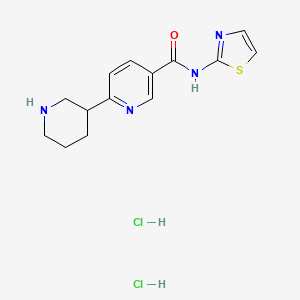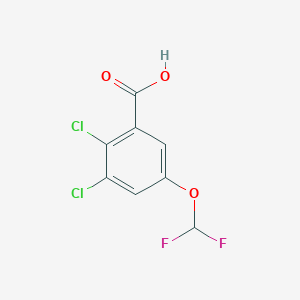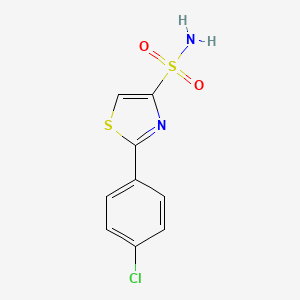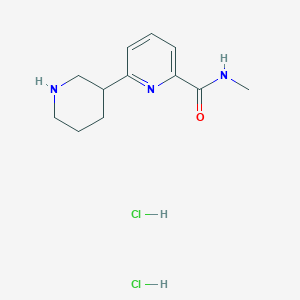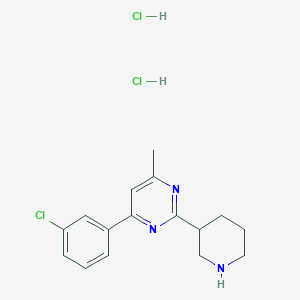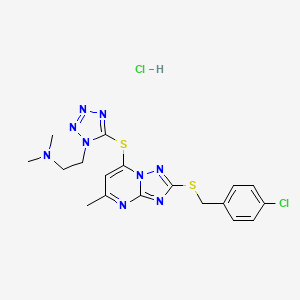
WS-383
描述
WS-383 是一种选择性、高效且可逆的缺陷泛素连接酶降解因子 1 (DCN1) 与泛素结合酶 E2 M (UBC12) 之间相互作用的抑制剂。 该化合物具有 11 nM 的 IC50 值,表明其在抑制这种特异性蛋白质-蛋白质相互作用方面具有很高的功效 。 This compound 主要用于科学研究,以研究泛素化过程及其对各种细胞过程的影响 .
科学研究应用
WS-383 在科学研究中具有广泛的应用,包括:
生化分析
Biochemical Properties
WS 383 hydrochloride plays a crucial role in biochemical reactions by inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. This inhibition is highly selective, with an inhibitory concentration 50 value of 11 nanomolar . The compound selectively inhibits the neddylation of cullin-3 over other cullins, leading to the accumulation of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 . These interactions highlight the compound’s specificity and its potential to modulate cellular processes through targeted inhibition.
Cellular Effects
WS 383 hydrochloride exerts significant effects on various types of cells and cellular processes. By inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, the compound disrupts the neddylation process, leading to the accumulation of specific proteins such as cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 . This disruption affects cell signaling pathways, gene expression, and cellular metabolism. The accumulation of these proteins can lead to cell cycle arrest and modulation of oxidative stress responses, thereby influencing overall cell function.
Molecular Mechanism
The molecular mechanism of WS 383 hydrochloride involves its binding interactions with defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M. By binding to these proteins, WS 383 hydrochloride inhibits their interaction, thereby preventing the neddylation of cullin-3 . This inhibition is reversible and highly selective, with minimal effects on other kinases such as Bruton’s tyrosine kinase, cyclin-dependent kinases, and epidermal growth factor receptor . The compound’s ability to induce the accumulation of cyclin-dependent kinase inhibitor 1A, cyclin-dependent kinase inhibitor 1B, and nuclear factor erythroid 2-related factor 2 further underscores its role in modulating gene expression and cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of WS 383 hydrochloride have been observed to change over time. The compound exhibits stability when stored at -20°C and maintains its potency in inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M . Long-term studies have shown that WS 383 hydrochloride can induce sustained accumulation of specific proteins, leading to prolonged effects on cellular function
Dosage Effects in Animal Models
The effects of WS 383 hydrochloride vary with different dosages in animal models. At lower dosages, the compound effectively inhibits the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, leading to the desired biochemical and cellular effects . At higher dosages, WS 383 hydrochloride may exhibit toxic or adverse effects, including potential off-target interactions and disruption of other cellular processes . Determining the optimal dosage is crucial for maximizing the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
WS 383 hydrochloride is involved in metabolic pathways that regulate protein degradation and cellular homeostasis. By inhibiting the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, the compound affects the neddylation process, which is essential for the function of cullin-RING ubiquitin ligases . These ligases play a critical role in protein degradation and regulation of various cellular processes. The compound’s impact on metabolic flux and metabolite levels further underscores its significance in modulating cellular metabolism.
Transport and Distribution
Within cells and tissues, WS 383 hydrochloride is transported and distributed through interactions with specific transporters and binding proteins. The compound’s selective inhibition of the interaction between defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M influences its localization and accumulation within cells . Understanding the transport mechanisms and distribution patterns of WS 383 hydrochloride is essential for optimizing its therapeutic applications and minimizing potential side effects.
Subcellular Localization
WS 383 hydrochloride exhibits specific subcellular localization, which is crucial for its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles within the cell This localization is essential for its interaction with defective cullin neddylation protein 1 and ubiquitin conjugating enzyme E2 M, thereby modulating the neddylation process and influencing cellular function
准备方法
合成路线和反应条件
WS-383 的合成涉及多个步骤,从易于获得的起始原料开始。 反应条件通常涉及使用有机溶剂、催化剂以及特定的温度和压力条件,以确保高产率和纯度 .
工业生产方法
This compound 的工业生产遵循类似的合成路线,但规模更大。 该工艺针对成本效益和效率进行了优化,通常涉及连续流动反应器和自动化系统,以处理大量的试剂和产品 。 实施质量控制措施以确保最终产品的稠度和纯度。
化学反应分析
反应类型
WS-383 经历各种化学反应,包括:
氧化: 该化合物可以在特定条件下氧化形成氧化衍生物。
还原: 还原反应可以用来修饰 this compound 中存在的官能团。
常用试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 使用硼氢化钠和氢化铝锂等还原剂。
主要产品
从这些反应中形成的主要产物包括具有修饰的官能团的各种 this compound 衍生物,这些衍生物可用于进一步的研究和应用 .
作用机制
WS-383 通过抑制 DCN1 和 UBC12 之间的相互作用发挥作用,而 DCN1 和 UBC12 是泛素化途径的关键组成部分。 这种抑制阻止了泛素连接酶(CRLs)的泛素化,导致 p21、p27 和 NRF2 等蛋白质积累 。 涉及的分子靶标和途径包括 DCN1-UBC12 相互作用以及对 CRLs 和蛋白质降解的下游影响 .
相似化合物的比较
类似化合物
Nutlin-3a: 另一种针对泛素化途径的抑制剂,但分子靶标不同。
TAS4464: 一种具有不同化学结构的有效泛素化抑制剂。
PRT4165: 靶向泛素化途径,但与 WS-383 相比,其功效和选择性不同.
This compound 的独特性
This compound 的突出之处在于其在抑制 DCN1-UBC12 相互作用方面具有高度选择性和效力。 其可逆性以及较低的 IC50 值使其成为科学研究中用于研究泛素化过程及其对各种疾病影响的宝贵工具 .
属性
IUPAC Name |
2-[5-[[2-[(4-chlorophenyl)methylsulfanyl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl]sulfanyl]tetrazol-1-yl]-N,N-dimethylethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN9S2.ClH/c1-12-10-15(30-18-22-24-25-27(18)9-8-26(2)3)28-16(20-12)21-17(23-28)29-11-13-4-6-14(19)7-5-13;/h4-7,10H,8-9,11H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZUAAKUJAXXHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)SC3=NN=NN3CCN(C)C)SCC4=CC=C(C=C4)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl2N9S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-phenyl-6H,7H-[1,2]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B1462318.png)
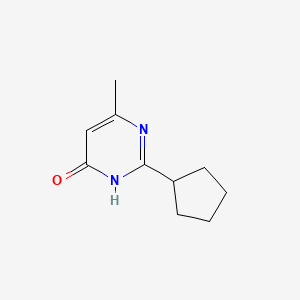
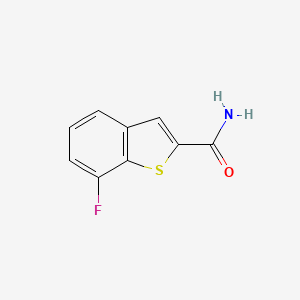
![{4-methyl-4H,6H,7H-thieno[3,2-c]pyran-4-yl}methanamine hydrochloride](/img/structure/B1462327.png)

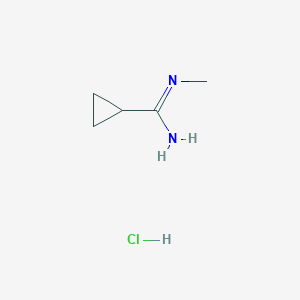
![1-(Difluoromethoxy)-2-[(difluoromethyl)sulfanyl]benzene](/img/structure/B1462330.png)

